molecular formula C12H19NO B13750178 Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- CAS No. 56773-61-6

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-

Cat. No.: B13750178
CAS No.: 56773-61-6
M. Wt: 193.28 g/mol
InChI Key: QCQGUVVRXARGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- is an organic compound with the molecular formula C11H17NO. It is a derivative of benzenamine, where the amino group is substituted with an ethyl group, a 2-methoxyethyl group, and a methyl group at the 3-position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- typically involves the alkylation of benzenamine derivatives. One common method is the reaction of 3-methylbenzenamine with ethyl bromide and 2-methoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.

Major Products Formed

    Oxidation: Nitrobenzenes

    Reduction: Amines

    Substitution: Halogenated benzenes

Scientific Research Applications

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, N-ethyl-N-(2-methoxyethyl)-
  • Benzenamine, N-ethyl-N-methyl-
  • Benzenamine, N-(2-methoxyethyl)-3-methyl-

Uniqueness

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl- is unique due to the presence of both ethyl and 2-methoxyethyl groups on the amino nitrogen, along with a methyl group at the 3-position of the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

56773-61-6

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-ethyl-N-(2-methoxyethyl)-3-methylaniline

InChI

InChI=1S/C12H19NO/c1-4-13(8-9-14-3)12-7-5-6-11(2)10-12/h5-7,10H,4,8-9H2,1-3H3

InChI Key

QCQGUVVRXARGPG-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC)C1=CC=CC(=C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.